molecular formula C9H11IN2NaO9P B1139644 Sodium((2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methylphosphate CAS No. 103404-82-6

Sodium((2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methylphosphate

Cat. No.: B1139644
CAS No.: 103404-82-6
M. Wt: 472.06
InChI Key:
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Description

5-Iodouridine 5’-monophosphate sodium salt is a nucleotide analog that has garnered significant interest in scientific research This compound is a derivative of uridine monophosphate, where an iodine atom replaces a hydrogen atom at the 5-position of the uracil ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodouridine 5’-monophosphate sodium salt typically involves the iodination of uridine monophosphate. The process begins with the protection of the hydroxyl groups of uridine, followed by iodination using iodine or an iodine-containing reagent. The protected iodinated uridine is then deprotected to yield 5-Iodouridine. This compound is subsequently phosphorylated to produce 5-Iodouridine 5’-monophosphate, which is then converted to its sodium salt form .

Industrial Production Methods

Industrial production methods for 5-Iodouridine 5’-monophosphate sodium salt are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperature and pH, to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Iodouridine 5’-monophosphate sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can yield thio-substituted uridine derivatives, while oxidation reactions can produce oxidized uridine analogs .

Scientific Research Applications

5-Iodouridine 5’-monophosphate sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodouridine 5’-monophosphate sodium salt involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. The iodine atom at the 5-position of the uracil ring can disrupt base pairing and hydrogen bonding, leading to the formation of faulty nucleic acids. This can inhibit the replication and transcription of viral and cancerous cells, making the compound a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromouridine 5’-monophosphate sodium salt
  • 5-Fluorouridine 5’-monophosphate sodium salt
  • 5-Chlorouridine 5’-monophosphate sodium salt

Uniqueness

Compared to these similar compounds, 5-Iodouridine 5’-monophosphate sodium salt has a unique iodine atom, which imparts distinct chemical and biological properties. The larger size and higher electronegativity of iodine compared to other halogens can lead to different reactivity and interactions with biological molecules. This makes 5-Iodouridine 5’-monophosphate sodium salt particularly useful in specific research applications where these unique properties are advantageous .

Properties

IUPAC Name

disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12IN2O9P.2Na/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(21-8)2-20-22(17,18)19;;/h1,4-6,8,13-14H,2H2,(H,11,15,16)(H2,17,18,19);;/q;2*+1/p-2/t4-,5-,6-,8-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKLHLNRESGBMZ-HGXRYYEQSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)([O-])[O-])O)O)I.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)I.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10IN2Na2O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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